Akuammicine

Descripción

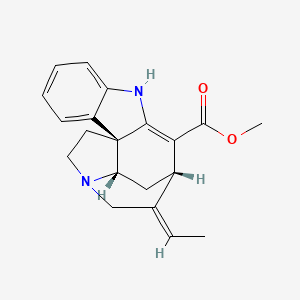

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

639-43-0 |

|---|---|

Fórmula molecular |

C20H22N2O2 |

Peso molecular |

322.4 g/mol |

Nombre IUPAC |

methyl (1R,11S,12E,17S)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate |

InChI |

InChI=1S/C20H22N2O2/c1-3-12-11-22-9-8-20-14-6-4-5-7-15(14)21-18(20)17(19(23)24-2)13(12)10-16(20)22/h3-7,13,16,21H,8-11H2,1-2H3/b12-3-/t13-,16-,20+/m0/s1 |

Clave InChI |

AGZMFTKKLPHOMT-XLPBPZHDSA-N |

SMILES |

CC=C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC |

SMILES isomérico |

C/C=C\1/CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C(=O)OC |

SMILES canónico |

CC=C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Akuammicine |

Origen del producto |

United States |

Natural Occurrence and Isolation Methodologies of Akuammicine

Plant Sources and Distribution within the Apocynaceae Family

Akuammicine is found in several genera within the Apocynaceae family. ebi.ac.ukebi.ac.ukwikipedia.org

Picralima nitida as a Primary Source

Picralima nitida, commonly known as the akuamma tree, is a significant source of this compound, particularly its seeds. ebi.ac.ukwikipedia.orgchemrxiv.orgchemrxiv.orgdigitellinc.comacs.orgnih.govnih.gov The plant is native to West Africa. researchgate.net this compound was first isolated from Picralima nitida. wikipedia.org The seeds of P. nitida contain a series of indole (B1671886) alkaloids, including this compound. acs.orgnih.govnih.gov

Occurrence in Catharanthus roseus

This compound has also been reported in Catharanthus roseus, the Madagascar periwinkle or rosy periwinkle. ebi.ac.ukebi.ac.ukwikipedia.orgresearchgate.netiucr.orgepharmacognosy.combiocat.commdpi.com C. roseus, also a member of the Apocynaceae family, is well-studied for its abundant production of monoterpenoid indole alkaloids. researchgate.netiucr.orgmdpi.comfourwaves.com this compound is one of the alkaloids found in this plant. iucr.orgmdpi.comfourwaves.com

Presence in Alstonia and Vinca species

This compound is found in Alstonia species, including Alstonia spatulata and Alstonia angustiloba. ebi.ac.ukebi.ac.uknih.gov It has also been isolated from the trunk bark of Alstonia scholaris. acs.org

Vinca species are another source of this compound. ebi.ac.ukebi.ac.ukwikipedia.org It has been reported in Vinca minor and Vinca major. ebi.ac.ukebi.ac.ukwikipedia.orgthieme-connect.comwikipedia.org Analysis of the leaves of Vinca major cv. Variegata has shown the presence of this compound along with other alkaloids. ebi.ac.ukthieme-connect.com

Identification in Aspidosperma species

This compound has been identified in Aspidosperma species. ebi.ac.ukebi.ac.ukwikipedia.org Specifically, it has been found in the stem bark of Aspidosperma pyrifolium. nih.govthieme-connect.com Aspidosperma species are known to contain monoterpene indole alkaloids as their main secondary metabolites and are found in the Americas. researchgate.net

Here is a table summarizing the plant sources of this compound:

| Plant Species | Family | Parts Containing this compound |

| Picralima nitida | Apocynaceae | Seeds |

| Catharanthus roseus | Apocynaceae | Whole plant, Leaves |

| Alstonia spatulata | Apocynaceae | Not specified in snippets |

| Alstonia angustiloba | Apocynaceae | Not specified in snippets |

| Alstonia scholaris | Apocynaceae | Trunk bark |

| Vinca minor | Apocynaceae | Not specified in snippets |

| Vinca major | Apocynaceae | Leaves |

| Aspidosperma pyrifolium | Apocynaceae | Stem bark |

Ethnopharmacological Context and Traditional Uses of this compound-Containing Plants

Plants containing this compound have a history of use in traditional medicine, particularly in West Africa and other regions where these plants are endemic. Picralima nitida seeds, for instance, have been traditionally used in West African medicine for various ailments, including pain and fever. digitellinc.comacs.orgnih.govmorressier.com The traditional use of P. nitida seeds as analgesics has been reported. acs.orgnih.govnih.gov The plant is also used ethnomedicinally for conditions such as malaria, dysmenorrhea, and gastrointestinal disorders. nih.gov Alstonia scholaris bark is used in traditional medicines in South and Southeast Asia to treat dysentery and malaria. acs.org Aspidosperma species are used in folk medicine in the Americas for various ailments, including cardiovascular diseases, malaria, fever, diabetes, and rheumatism. researchgate.net Catharanthus roseus is one of the most intensively studied medicinal plants due to its therapeutically valuable indole alkaloids. iucr.orgmdpi.com

Advanced Isolation and Purification Techniques

The isolation and purification of alkaloids from plant matrices require specific techniques. For this compound, various chromatographic methods have been employed. High-performance countercurrent chromatography (HPCCC) combined with preparative C18 high-performance liquid chromatography (HPLC) and silica-gel column chromatography have been used to isolate and purify this compound from Catharanthus roseus. iucr.org Electrospray mass spectrometry (ESI-MS) has been utilized for monitoring and guiding the isolation of indole alkaloids, including this compound, from C. roseus extracts during HPCCC fractionation. mdpi.com A biphasic solvent system containing n-hexane, n-butanol, and water with trifluoroacetic acid has been used in HPCCC for the isolation of this compound. mdpi.com

An isolation protocol employing pH-zone-refining countercurrent chromatography has been developed to obtain akuamma alkaloids, including this compound, in high purity from Picralima nitida seeds. acs.orgnih.govnih.gov This method allowed for the provision of sufficient quantities of the alkaloids for further evaluation. acs.orgnih.gov

Detailed research findings on the isolation of this compound from Catharanthus roseus indicate that this compound was detected in specific fractions during HPCCC-extrusion, and these fractions were subsequently used for chromatographic clean-up using preparative C18-HPLC and SiO2-CC. iucr.org Crystal formation of this compound was noted during short-time storage in the solvent mixture of SiO2-CC. iucr.org

Here is a table summarizing some isolation and purification techniques mentioned:

| Technique | Application | Plant Source Used (Examples) |

| High-Performance Countercurrent Chromatography (HPCCC) | Fractionation and isolation of alkaloids | Catharanthus roseus |

| Preparative C18 High-Performance Liquid Chromatography (HPLC) | Purification of fractions containing this compound | Catharanthus roseus |

| Silica-Gel Column Chromatography (SiO2-CC) | Final purification step | Catharanthus roseus |

| Electrospray Mass Spectrometry (ESI-MS) | Monitoring and guiding isolation | Catharanthus roseus |

| pH-Zone-Refining Countercurrent Chromatography | Isolation of akuamma alkaloids in high purity | Picralima nitida |

This compound is a monoterpene indole alkaloid found in several plant species, primarily within the Apocynaceae family. Its presence has been reported in Picralima nitida, also known as the akuamma tree, where it is one of the abundant alkaloids in the seeds chemrxiv.orgnih.govwikipedia.orgacs.org. This compound has also been found in Catharanthus roseus (Madagascar periwinkle), Vinca minor, Vinca major, and Aspidosperma species wikipedia.orgebi.ac.uknih.gov.

The isolation of this compound from plant matrices often involves a series of steps, typically beginning with extraction using suitable solvents. For instance, extraction of Picralima nitida seeds has been performed using solvents like ethanol (B145695) or acidic methanol (B129727) solutions chemrxiv.orgajol.info. Following initial extraction, liquid-liquid partitioning steps are commonly employed to separate the alkaloid-containing fraction. This can involve adjusting the pH to selectively extract alkaloids into an organic phase chemrxiv.orgajol.info. Traditional chromatographic methods, such as silica (B1680970) gel column chromatography and preparative thin-layer chromatography, have also been used in the purification process ajol.infoiucr.org. However, these methods can face challenges, particularly when dealing with complex mixtures of structurally similar alkaloids, leading to difficulties in achieving high purity and sufficient quantities for further study chemrxiv.orgnih.gov.

Countercurrent Chromatography (CCC) has emerged as a valuable technique for the separation and purification of natural products, including alkaloids like this compound. CCC is an all-liquid chromatography method that eliminates the need for a solid support, thus reducing sample loss due to irreversible adsorption researcher.life. The separation is based on the differential partitioning of compounds between two immiscible liquid phases researcher.life.

Biosynthesis and Metabolic Pathways of Akuammicine

Precursor Compounds in Indole (B1671886) Alkaloid Biosynthesis

The biosynthesis of MIAs, including akuammicine, begins with the condensation of two key precursor molecules: tryptamine (B22526) and secologanin. frontiersin.orgresearchgate.netuni-muenchen.de

Tryptamine and Secologanin Condensation

Tryptamine is an indole moiety derived from the amino acid tryptophan through a decarboxylation step. researchgate.net Secologanin is a monoterpene iridoid. researchgate.net The crucial first committed step in MIA biosynthesis is the enzyme-catalyzed Pictet-Spengler condensation of tryptamine and secologanin, which exclusively yields strictosidine (B192452). frontiersin.orgresearchgate.netuni-muenchen.dewikipedia.org This reaction is catalyzed by the enzyme strictosidine synthase (STR). wikipedia.orgresearchgate.netresearchgate.net

Strictosidine as a Key Intermediate

Strictosidine is considered the universal precursor for monoterpenoid indole alkaloids. uni-muenchen.de It serves as a central intermediate from which a vast array of diverse alkaloid structures, including those of the Corynanthe, Aspidosperma, Iboga, and Strychnos types, are derived through various enzymatic transformations. nih.govnih.govuni-muenchen.de The deglycosylation of strictosidine is a critical step that initiates the biosynthesis of downstream alkaloids. frontiersin.orgphcogrev.commpg.de

Geissoschizine as a Downstream Precursor

Following the deglycosylation of strictosidine, the resulting aglycone undergoes further enzymatic conversion. Geissoschizine, specifically the 19E isomer, is identified as a key intermediate and a precursor for this compound and other MIA classes. nih.govrsc.orgrsc.orguniprot.orgbiorxiv.orgresearchgate.netpnas.org Feeding studies have shown that geissoschizine is a precursor for this compound. nih.govresearchgate.net

Enzymatic Steps and Diversification in this compound Formation

The conversion of strictosidine and its aglycone into the diverse MIA scaffolds, including this compound, involves the action of specific enzymes.

Role of Strictosidine Glucosidase (SGD)

Strictosidine glucosidase (SGD) is an enzyme that catalyzes the deglycosylation of strictosidine. frontiersin.orgphcogrev.commpg.deuniprot.orgbiorxiv.orgresearchgate.netmpg.de This enzymatic step is essential as the strictosidine aglycone, which exists in equilibrium with isomers like 4,21-dehydrogeissoschizine (B1238243), is the substrate for subsequent enzymatic reactions leading to the different MIA skeletons. nih.govphcogrev.comuniprot.org

Activity of Alcohol Dehydrogenase (GS)

An alcohol dehydrogenase, known as geissoschizine synthase (GS), plays a role in the pathway. GS converts 4,21-dehydrogeissoschizine (an isomer of strictosidine aglycone) to 19E-geissoschizine. mpg.deuniprot.orgbiorxiv.orgresearchgate.netpnas.orgmpg.de While GS activity was initially associated with the formation of other compounds in some studies, it has been shown to be the gateway step in the biosynthesis of certain MIA types. researchgate.netresearchgate.netresearchgate.netpnas.orgmpg.de The concerted action of GS and other enzymes is crucial for the downstream transformations. nih.govnih.govresearchgate.net

This compound itself is known to arise from the deformylation of prethis compound, which is a central biosynthetic precursor for various other important alkaloids. ebi.ac.uknih.govnih.govresearchgate.netresearchgate.netmpg.deresearchgate.netresearchgate.net The rearrangement of the strictosidine scaffold to the Strychnos scaffold, leading to prethis compound and subsequently this compound, involves oxidative reactions and rearrangements catalyzed by enzymes such as geissoschizine oxidase (GO), a cytochrome P450 enzyme. nih.govresearchgate.netrsc.orgrsc.orguniprot.orgrsc.org GO catalyzes specific bond formations and cleavages in geissoschizine, leading to the this compound scaffold. rsc.orgrsc.orgrsc.org

Here is a summary of key compounds and enzymes involved in the early stages of this compound biosynthesis:

| Compound | Role in Pathway |

| Tryptamine | Initial precursor (indole moiety) |

| Secologanin | Initial precursor (monoterpene iridoid moiety) |

| Strictosidine | Universal precursor of MIAs |

| Strictosidine Aglycone | Intermediate after deglycosylation of strictosidine |

| Geissoschizine | Downstream precursor to this compound and other MIAs |

| Prethis compound | Immediate precursor to this compound |

Here is a summary of key enzymes and their actions:

| Enzyme | Catalyzed Reaction | Substrate(s) | Product(s) |

| Strictosidine Synthase (STR) | Condensation | Tryptamine, Secologanin | Strictosidine |

| Strictosidine Glucosidase (SGD) | Deglycosylation | Strictosidine | Strictosidine Aglycone |

| Geissoschizine Synthase (GS) | Reduction | 4,21-dehydrogeissoschizine | 19E-Geissoschizine |

| Geissoschizine Oxidase (GO) | Oxidative cyclization and rearrangement | Geissoschizine | Prethis compound (via unstable intermediates) |

| Non-enzymatic step | Deformylation | Prethis compound | This compound |

Cytochrome P450 Geissoschizine Oxidase (GO, CYP71D1V1) Catalysis

Cytochrome P40 Geissoschizine Oxidase (GO), also known as CYP71D1V1, plays a crucial role in the biosynthesis of this compound in Catharanthus roseus. rsc.orguniprot.orgexpasy.org This enzyme catalyzes the oxidative cyclization and rearrangement of geissoschizine, an intermediate derived from strictosidine aglycone. rsc.org The catalytic activity of GO involves the formation of a bond between C2 and C16, followed by the breaking of the C2-C3 bond and the formation of a new C3-C7 bond. rsc.org This process also includes the breaking of the C16-C17 bond and the loss of a formaldehyde (B43269) group, leading to the synthesis of the strychnos scaffold characteristic of this compound. rsc.org

GO catalyzes the oxidation of 19E-geissoschizine, producing an unstable intermediate. uniprot.orgfrontiersin.org This intermediate can spontaneously convert into this compound or be further oxidized by other enzymes like Redox1 and Redox2 to produce stemmadenine (B1243487) and 16S/R-deshydroxymethylstemmadenine. uniprot.org The reaction catalyzed by GO can be summarized as the conversion of (19E)-geissoschizine, reduced [NADPH--hemoprotein reductase], and O2 into this compound, formate, oxidized [NADPH--hemoprotein reductase], water, and H+. uniprot.orgexpasy.org

Deformylation of Prethis compound to this compound

This compound is known to arise from the deformylation of prethis compound. researchgate.netnih.gov Prethis compound is considered a central biosynthetic precursor for various alkaloids, including the anti-cancer agents vinblastine (B1199706) and vincristine. nih.gov The deformylation of prethis compound to yield this compound can occur non-enzymatically. researchgate.netnih.gov The production of formaldehyde during enzyme assays correlates with this compound production, providing indirect evidence for the formation of prethis compound as an intermediate. researchgate.net

Genetic and Transcriptional Regulation of this compound Biosynthesis

The biosynthesis of this compound, like other monoterpene indole alkaloids, is subject to complex genetic and transcriptional regulation in plants.

Upregulation of Biosynthetic Genes (e.g., STR, GO, Redox1)

Studies on Catharanthus roseus mutants exhibiting a lesion-mimic phenotype have shown a significant accumulation of this compound and other MIAs. researchgate.netnih.govfourwaves.com This metabolic shift is associated with the significant upregulation of biosynthetic genes involved in the MIA pathway. researchgate.netnih.govfourwaves.com Prominently upregulated genes include STR (encoding strictosidine synthase), GO (encoding geissoschizine oxidase), and Redox1. researchgate.netnih.govfourwaves.com This suggests that increased expression of these genes contributes to the elevated production of this compound.

Influence of Transcription Factors (e.g., WRKY1, CrMYC2, ORCA2)

Transcription factors play a crucial role in controlling the expression levels of biosynthetic genes in the this compound pathway. In the lesion-mimic mutant of C. roseus that accumulates high levels of this compound, transcription factors such as WRKY1, CrMYC2, and ORCA2 were found to be significantly upregulated. researchgate.netnih.govfourwaves.com These transcription factors are known regulators of the MIA pathway. researchgate.netgoogle.com CrMYC2, for instance, is part of a jasmonate-signaling module that upregulates the expression of ORCAs, which in turn activate upstream MIA pathway genes like STR. frontiersin.org ORCA2, an AP2/ERF transcription factor, has been shown to positively regulate the biosynthesis of bisindole alkaloids and their precursors. frontiersin.org Overexpression of ORCA2 and ORCA4 has been linked to a significant increase in this compound levels in wild-type C. roseus, associated with higher expression of early MIA pathway genes like STR and SGD. researchgate.net WRKY transcription factors are also crucial regulators of various genes, including those involved in secondary metabolite biosynthesis in response to stress. frontiersin.org

Metabolic Flux and Accumulation in Plant Mutants

Lesion-mimic mutants of Catharanthus roseus demonstrate a unique metabolic shift resulting in the accumulation of high concentrations of this compound, particularly in lesion sites. researchgate.netnih.govfourwaves.com This accumulation is a result, in part, of a higher metabolic flux through the MIA pathway. researchgate.netnih.gov The increased flux is linked to the observed upregulation of both biosynthetic and regulatory genes. researchgate.netnih.govfourwaves.com The accumulation of this compound in these mutants is also jasmonate (JA)-inducible, suggesting a potential role in plant defense responses. researchgate.netnih.govresearchgate.net

Data from studies on these mutants highlight the significant increase in this compound content compared to wild-type plants. While specific quantitative data tables were not directly available in the search results, the consistent reporting of "high concentrations" and "significant upregulation" in the mutant indicates a substantial difference in metabolic flux and end-product accumulation.

Divergence of this compound Pathway from Other Monoterpene Indole Alkaloids (e.g., Akuammiline (B1256633), Vinblastine)

All monoterpene indole alkaloids are derived from the common precursor strictosidine. wikipedia.orgresearchgate.net However, the biosynthetic pathways diverge at subsequent steps, leading to the vast structural diversity observed in this class of compounds, including this compound, akuammiline, and vinblastine.

The formation of this compound from geissoschizine, catalyzed by GO (CYP71D1V1), represents an entry point into the metabolic pathways of strychnos alkaloids. rsc.org In contrast, other enzymes catalyze different cyclization and rearrangement reactions of geissoschizine or its derivatives, leading to distinct alkaloid scaffolds. For example, rhazimal synthase (AsRHS) and geissoschizine oxidase (AsGO), both P450 enzymes, catalyze the cyclization of geissoschizine and direct metabolism towards akuammilan (B1240834) and strychnos alkaloids, respectively, highlighting a point of pathway divergence. rsc.org

This compound arises from the deformylation of prethis compound. nih.gov Prethis compound is also a precursor for vinblastine and vincristine. nih.gov This indicates a branching point after prethis compound, where different enzymatic or non-enzymatic steps lead to this compound or enter the pathway for the more complex bisindole alkaloids like vinblastine and vincristine. frontiersin.orgnih.gov While this compound is formed via spontaneous deformylation of prethis compound aldehyde iminium, the biosynthesis of vinblastine involves further complex enzymatic steps, including the coupling of vindoline (B23647) and catharanthine. sciensage.info

Akuammiline is another monoterpene indole alkaloid with a distinct methanoquinolizidine cage structure. rsc.orguni.lu Its biosynthesis diverges from the this compound pathway earlier, involving different enzymatic machinery acting on intermediates derived from strictosidine. rsc.org

Applications in Metabolic Engineering and Synthetic Biology for this compound Production

The elucidation of the biosynthetic pathway of this compound and related monoterpene indole alkaloids provides a foundation for their production through metabolic engineering and synthetic biology approaches. univ-tours.frrsc.org Metabolic engineering involves modifying and optimizing metabolic pathways, often in microorganisms, to improve the production of desired compounds. ebsco.com Synthetic biology aims to design and construct new biological parts, devices, and systems, or to re-design existing, natural biological systems for useful purposes. ebsco.com

This compound and other MIAs are valuable natural products, but their isolation from plants can be challenging and low-yielding. rsc.org Reconstituting plant metabolic pathways in heterologous hosts, such as Nicotiana benthamiana or microorganisms like Escherichia coli and Saccharomyces cerevisiae, offers a promising alternative for sustainable production. researchgate.netebsco.commpg.de

Research has demonstrated the feasibility of expressing enzymes involved in MIA biosynthesis in heterologous systems. For example, heterologous expression of GS and GO enzymes in E. coli allowed for the enzymatic production of this compound in vitro. researchgate.net Transient expression systems in Nicotiana benthamiana have also been used to reconstitute plant metabolic pathways and produce plant-derived metabolites. researchgate.netmpg.de

Metabolic engineering strategies for this compound production could involve:

Introducing and optimizing the expression of the genes encoding the necessary biosynthetic enzymes (e.g., STR, SGD, GS, GO, geissoschizine cyclase) in a suitable host organism. researchgate.netuniv-tours.fr

Engineering the host organism to provide the necessary precursors (tryptophan and secologanin).

Modifying competing pathways that divert intermediates away from this compound biosynthesis.

Optimizing reaction conditions and enzyme efficiency.

The discovery of enzymes like geissoschizine cyclase, which can produce this compound from geissoschizine, is particularly valuable for synthetic biology efforts as it provides key biocatalysts for constructing this compound biosynthetic routes in engineered systems. univ-tours.fr

Furthermore, understanding the regulatory mechanisms controlling this compound biosynthesis in plants, such as the involvement of transcription factors like WRKY1, CrMYC2, and ORCA2, can inform metabolic engineering strategies to upregulate the pathway in host organisms or plant cell cultures. nih.gov For instance, a lesion-mimic mutant of Catharanthus roseus with elevated levels of this compound showed upregulation of these regulatory genes and biosynthetic genes like STR, GO, and Redox1, indicating their role in increasing metabolic flux through the pathway. nih.gov

While significant progress has been made in understanding the biosynthesis of this compound and related MIAs, challenges remain in fully reconstituting complex plant pathways in heterologous hosts and achieving commercially viable production yields. However, ongoing research in enzyme discovery, pathway elucidation, and genetic engineering techniques continues to advance the potential for sustainable this compound production through metabolic engineering and synthetic biology.

Chemical Synthesis and Derivatization Strategies for Akuammicine Analogues

Total Synthesis Methodologies of Akuammicine and Related Scaffolds

Total synthesis of this compound involves constructing the entire molecular framework from simpler precursors. Several strategies have been employed to achieve this, often utilizing innovative reaction methodologies to assemble the intricate pentacyclic core.

Collective Natural Product Synthesis Strategies

Collective natural product synthesis is a strategy that aims to access multiple structurally related natural products from a common molecular scaffold through a unified synthetic route. researchgate.netnih.govleitir.is This approach is particularly valuable for studying families of compounds like the akuammiline (B1256633) alkaloids. This compound has been a target in collective synthesis efforts, where a common intermediate is leveraged to synthesize this compound alongside other related alkaloids such as strychnine, aspidospermidine, vincadifformine, kopsanone, and kopsinine. researchgate.netnih.govnih.govleitir.isoup.com This highlights the strategic importance of this compound as a central structure within this alkaloid family.

Semi-Synthetic Derivatization of the this compound Scaffold

Semi-synthetic derivatization of this compound involves modifying the naturally occurring compound to create analogues with potentially altered or improved properties. This approach leverages the existing complex scaffold of this compound as a starting point.

Strategic Chemoselective Modifications

Strategic chemoselective modifications are crucial in semi-synthesis to selectively functionalize specific positions on the this compound core while leaving other sensitive functional groups untouched. Researchers have employed highly chemoselective transformations to diversify different positions on the this compound scaffold. uic.educhemrxiv.org This allows for targeted modifications to probe the impact of structural changes on biological activity. uic.edu

Functional Handle Diversification (e.g., C10, C19,20, C2,16, N4 Positions)

Diversification of functional handles at specific positions of the this compound scaffold is a key aspect of semi-synthetic studies. Positions such as C10, the C19,20 olefin, the C2,16 olefin, and the N4 nitrogen have been targeted for modification. uic.edu For example, halogenation at the C10 position of the aromatic ring has been shown to dramatically increase the potency at the kappa-opioid receptor (κOR). uic.edu Modifications to the C19,20 olefin, C2,16 olefin, and N4 nitrogen, sometimes in conjunction with C10 halogenation, have also been explored to understand their contribution to activity and receptor interactions. uic.edu The C16 methyl ester is another position that has been targeted for diversification, for instance, through reduction to the primary alcohol or hydrolysis to the carboxylic acid. chemrxiv.org

Synthesis of Structurally Related Akuammiline Alkaloids and Analogues (e.g., Cabuamine, Vincorine)

The this compound scaffold serves as a basis for the synthesis of structurally similar akuammiline alkaloids and their analogues. uic.edu This includes compounds like Cabuamine and Vincorine, which share structural features with this compound. uic.edu Synthetic efforts towards these related alkaloids often utilize strategies similar to those developed for this compound, sometimes employing common intermediates or adapting methodologies like organocascade catalysis. oup.commdpi.comacs.orgplantaedb.com For instance, the total synthesis of (-)-Vincorine has been achieved using organocatalytic cascade strategies. oup.commdpi.comprinceton.edu Studies have also investigated the synthesis of analogues like 10-demethoxy vincorine to explore their biological targets. uic.edu

Molecular Pharmacology and Receptor Interactions of Akuammicine

Kappa Opioid Receptor (KOR) Agonism

Akuammicine functions as an agonist at the kappa opioid receptor. digitellinc.comuic.educhemrxiv.org Studies have investigated its binding affinity, potency, signaling properties, and selectivity at the KOR.

Preliminary evaluations indicate that this compound possesses submicromolar affinity and potency at the KOR. digitellinc.com Specifically, this compound has shown a Ki of 89 nM and an EC50 of 240 nM at the KOR in a cAMP inhibition assay. chemrxiv.org Derivatives of this compound have been synthesized, and modifications, particularly at the C10 position of the aryl ring, have led to significant enhancements in KOR potency. chemrxiv.orguic.eduresearchgate.net Some analogues have demonstrated over a 200-fold improvement in KOR potency. chemrxiv.orgresearchgate.net

Here is a table summarizing the affinity and potency of this compound at the KOR:

| Receptor | Binding Affinity (Ki) | Functional Potency (EC50) | Assay |

| KOR | 89 nM digitellinc.comchemrxiv.org | 240 nM digitellinc.comchemrxiv.org | cAMP inhibition assay chemrxiv.org |

This compound and its derivatives have been investigated for their G-protein signaling properties. This compound itself was found to elicit intracellular, inhibitory G-protein activity in in vitro signaling assays. chemrxiv.org Some this compound derivatives have been identified as potent biased agonists that preferentially activate the G-protein signaling pathway. nih.gov Activation of the KOR by this compound analogues results in the recruitment of β-Arrestin-2, indicating they can act as balanced agonists and possess distinct signaling profiles compared to other KOR agonists. chemrxiv.orgresearchgate.net The potency for akuamma alkaloids in the β-arrestin 2 recruitment assay was initially too weak to calculate bias factors for all compounds, but this compound showed the highest efficacy in recruiting β-arrestin 2 among some tested alkaloids, correlating with its potency in the G-protein mediated cAMP inhibition assay. chemrxiv.org

This compound has been characterized as a selective agonist of the kappa opioid receptor. chemrxiv.orgresearchgate.net It has been found to bind and activate the KOR preferentially over the mu opioid receptor (MOR) and delta opioid receptor (δOR). chemrxiv.org While this compound shows the highest affinity for kappa opioid binding sites with a Ki of 0.2 µM, its affinity for mu and delta opioid binding sites is lower (Ki values of 8.6 µM and 2.4 µM, respectively). nih.gov Some derivatives of this compound have demonstrated nearly complete selectivity for the KOR over other CNS receptor targets, including the µOR and δOR, with over 200-fold greater affinity for the KOR. chemrxiv.orgdigitellinc.comresearchgate.netmorressier.com

Here is a table illustrating the binding affinity of this compound across different opioid receptor subtypes:

| Receptor | Binding Affinity (Ki) |

| KOR | 0.2 µM nih.gov |

| MOR | 8.6 µM nih.gov |

| δOR | 2.4 µM nih.gov |

Activation of the KOR can lead to the recruitment of β-Arrestin-2, a process involved in receptor desensitization and internalization. chemrxiv.org this compound and its analogues have been shown to induce β-Arrestin-2 recruitment. chemrxiv.orgchemrxiv.orgresearchgate.net While this compound itself was reported to recruit β-Arrestin-2 at the KOR at high doses (EC50 = 39 μM), preventing the calculation of a bias factor in one study, more potent this compound derivatives have been observed to more potently induce β-Arrestin-2 recruitment with similar potency to reference ligands like U50,488. chemrxiv.org The extent of β-arrestin 2 recruitment by akuamma alkaloids at the KOR was generally minimal within tested dose ranges but followed a trend where alkaloids with stronger binding affinity showed more apparent recruitment. chemrxiv.org

Selectivity Profile for KOR over Mu and Delta Opioid Receptors

Mu Opioid Receptor (MOR) Activity

While this compound is primarily known for its KOR activity, its interaction with the mu opioid receptor (MOR) has also been examined. This compound has been shown to have lower affinity for MOR compared to KOR. nih.gov Early investigations characterized akuamma alkaloids, including this compound, as having moderate potency at both KOR and µOR, with negligible activity at the δOR. chemrxiv.org Detailed in vitro studies have revealed that some akuamma alkaloids possess micromolar activity at the mu opioid receptor, although this compound is highlighted as a potent kappa opioid receptor agonist. chemrxiv.orgresearchgate.net this compound's binding affinity at mu-opioid binding sites has been reported as a Ki of 8.6 µM. nih.gov

Modulation of Glucose Uptake Activity in Adipocytes

Research has explored the effects of this compound on glucose uptake, particularly in adipocytes. This compound, isolated from Picralima nitida, has been found to stimulate glucose uptake in differentiated 3T3-L1 adipocytes. researchgate.netresearchgate.net This effect was observed after a 24-hour incubation period and was concentration-dependent. researchgate.net This activity is considered relevant to the traditional use of P. nitida seeds in the management of diabetes mellitus-II. researchgate.net Indole (B1671886) alkaloids, as a class, have been reported to stimulate glucose uptake in adipocytes. researchgate.net

Enzyme Inhibition Studies (e.g., PTP-1B, COX-2, SARS-CoV-2 Mpro)

Research into the enzyme inhibitory potential of this compound has explored its effects on various targets, including Protein Tyrosine Phosphatase 1B (PTP-1B), Cyclooxygenase-2 (COX-2), and SARS-CoV-2 Main Protease (Mpro).

Protein Tyrosine Phosphatase 1B (PTP-1B) is an enzyme considered a promising therapeutic target for conditions like type 2 diabetes due to its role in down-regulating insulin (B600854) signaling pathways. While several natural and synthetic compounds have been investigated for their PTP-1B inhibitory activity frontiersin.orgmdpi.comsioc-journal.cnnih.govmdpi.com, specific studies detailing the direct inhibitory effects of this compound on PTP-1B were not prominently found in the search results. However, studies on other natural products, such as polyphenolic compounds from Dodonaea viscosa and arylbenzofurans, have demonstrated PTP-1B inhibitory activity with varying IC50 values frontiersin.orgmdpi.com. This suggests that natural compounds, including alkaloids like this compound, could potentially interact with this enzyme, although direct evidence for this compound requires further investigation.

Cyclooxygenase-2 (COX-2) is an enzyme involved in inflammation and pain pathways, and it is a primary target for nonsteroidal anti-inflammatory drugs (NSAIDs) mdpi.comwikipedia.orgbrieflands.com. Selective COX-2 inhibitors have been developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs wikipedia.orgbrieflands.com. While the search results discuss COX-2 inhibition by various compounds, including some indole ring-containing derivatives mdpi.com, direct experimental data on this compound's inhibitory activity against COX-2 was not retrieved. Some studies on Alstonia scholaris, a plant containing this compound and other alkaloids, have indicated that alkaloid fractions can inhibit inflammatory mediators like COX-1, COX-2, and 5-LOX amazonaws.com. However, this does not isolate the effect of this compound itself.

The SARS-CoV-2 Main Protease (Mpro) is a crucial enzyme for viral replication and a key target for the development of COVID-19 therapeutics biorxiv.orgnih.govmdpi.comnih.govsemanticscholar.org. In silico studies have explored the potential of various compounds, including natural products, as SARS-CoV-2 Mpro inhibitors biorxiv.orgsemanticscholar.orgjuniperpublishers.com. One study mentioned that a constituent of AYUSH-64, this compound N-Oxide, showed inhibition of SARS-CoV-2 main protease enzyme in in-silico studies researchgate.net. While this suggests a potential interaction of this compound derivatives with Mpro, direct in vitro or in vivo enzyme inhibition data for this compound itself against SARS-CoV-2 Mpro was not explicitly found. Research has identified other natural compounds and synthetic derivatives with inhibitory activity against SARS-CoV-2 Mpro, with reported IC50 values in the micromolar range biorxiv.orgmdpi.com.

Interactions with Other Central Nervous System Receptors (e.g., Serotonin (B10506), Adrenergic)

This compound has been shown to interact with various central nervous system receptors, particularly opioid receptors. This compound demonstrates the highest affinity for kappa-opioid receptors (κ-opioid receptors), acting as a full agonist in some preparations and a partial agonist in others nih.govebi.ac.uk. Its binding affinity for κ-opioid binding sites has been reported with a Ki value of 0.2 µM nih.govebi.ac.uk. This compound's interaction with the κ-opioid receptor is notable as it is structurally distinct from other ligands for this receptor chemrxiv.org. Derivatives of this compound have been synthesized and evaluated, with some showing enhanced potency and selectivity for the κ-opioid receptor chemrxiv.orguic.educhemrxiv.org. These derivatives have been found to activate the κ-opioid receptor and induce the recruitment of β-Arrestin-2, suggesting they are balanced agonists chemrxiv.orgchemrxiv.org.

Beyond opioid receptors, investigations into the receptor binding profiles of this compound and its derivatives have included screening against a range of other central nervous system receptors, such as serotonin and adrenergic receptors chemrxiv.org. While initial screens at a high concentration (10 µM) showed some displacement of radioligands from certain serotonergic and histaminergic H3 receptors, the levels of inhibition were generally low (<60%) chemrxiv.org. However, some this compound derivatives have exhibited binding affinities at serotonin receptors and adrenergic receptors, in addition to opioid receptors chemrxiv.org. Further detailed studies, including multidose concentration-response curves, were conducted for derivatives that showed significant displacement in the initial screen to calculate binding affinities (Ki) at these off-target receptors chemrxiv.org. The serotonin receptors (5-HT receptors) are a diverse group of G protein-coupled receptors and ligand-gated ion channels that bind to the neurotransmitter serotonin and are involved in various physiological processes uniprot.orgwikipedia.org. Adrenergic receptors, including alpha and beta subtypes, are also G protein-coupled receptors that mediate the effects of epinephrine (B1671497) and norepinephrine (B1679862) umn.eduabcam.com. The observed binding of this compound derivatives to these receptors highlights the potential for broader pharmacological effects, although the nature and functional significance of these interactions require further characterization.

| Compound | Target Receptor/Enzyme | Interaction Type | Binding/Inhibition Value | Reference |

| This compound | Kappa-opioid receptor | Agonist | Ki = 0.2 µM | nih.govebi.ac.uk |

| This compound | Mu-opioid receptor | Binding | Lower affinity than kappa | nih.govebi.ac.uk |

| This compound | Delta-opioid receptor | Binding | Lower affinity than kappa | nih.govebi.ac.uk |

| This compound | ORL1 receptor | No significant activity | Ki >> 10 µM | nih.govebi.ac.uk |

| This compound | Serotonin receptors | Binding observed (derivatives) | Varied affinity (derivatives) | chemrxiv.orgchemrxiv.org |

| This compound | Adrenergic receptors | Binding observed (derivatives) | Varied affinity (derivatives) | chemrxiv.orgchemrxiv.org |

| This compound N-Oxide | SARS-CoV-2 Mpro | Inhibition (in silico) | Not quantified in source | researchgate.net |

Structure Activity Relationship Sar Studies of Akuammicine and Its Analogues

Systematic Investigation of Structural Modifications and Opioid Receptor Activity

Systematic modifications to the akuammicine scaffold have revealed key SAR trends. chemrxiv.org A collection of 26 semisynthetic derivatives of this compound (referred to as compound 1 in some studies) has been synthesized and evaluated to understand these relationships. chemrxiv.org

Impact of Substitutions at the C10 Position of the Aryl Ring

Substitutions at the C10 position of the aryl ring have shown a notable impact on κOR potency and selectivity. chemrxiv.orgresearchgate.netchemrxiv.orgacs.orgacs.org Specifically, halogenation and arylation at C10 have led to significant improvements in κOR potency. chemrxiv.org For instance, substitutions at the C10 position have resulted in over a 200-fold improvement in κOR potency and enhanced selectivity for the κOR over other CNS receptor targets. chemrxiv.orgresearchgate.netchemrxiv.orgacs.orgacs.org This suggests that the aryl ring of this compound is oriented towards a subpocket of the κOR. chemrxiv.org

Effects of Modifications to Olefinic Bonds (C19,20 and C2,16)

Modifications to the olefinic bonds at positions C19,20 and C2,16 have also been explored in SAR studies. chemrxiv.org While specific detailed findings on the impact of these modifications on opioid receptor activity are still being elucidated, studies have involved the preparation of halogenated derivatives that also contain modifications to these olefinic positions. chemrxiv.org

Role of Substitutions at the N4 Nitrogen

Alkylation of the tertiary nitrogen at the N4 position of this compound has generally been found to be detrimental to opioid activity. chemrxiv.org When applied to this compound, these modifications have led to a near complete loss in opioid activity for some analogues. chemrxiv.org However, the introduction of a bromine atom at C10 was able to rescue some of this activity in N4-alkylated analogues, resulting in compounds with moderate potency. chemrxiv.org

Influence of Halogenation and Arylation on Potency and Selectivity

Halogenation and arylation, particularly at the C10 position, have been shown to dramatically improve κOR potency. chemrxiv.orgresearchgate.netchemrxiv.orgacs.orgacs.org For example, 10-bromo-akuammicine (Br-AKC) and 10-iodo-akuammicine (I-AKC) demonstrated higher affinities for the κOR, with Ki values of 5.1 nM and 2.4 nM, respectively, and high selectivity over other opioid receptors. nih.gov These halogenated derivatives potently activate the κOR G-protein pathway and induce β-Arrestin-2 recruitment, indicating they are balanced agonists. chemrxiv.org Arylation at C10 has also shown significant improvements in potency. chemrxiv.org

Analysis of Cyclopropylmethyl Appendage Effects

Among the N4-alkylated derivatives, the cyclopropylmethyl analogue showed some κOR agonistic activity, albeit with reduced potency compared to this compound. chemrxiv.org Notably, the most potent N4-alkylated derivative identified also contained a cyclopropylmethyl appendage. chemrxiv.org This observation is supported by the fact that cyclopropylmethyl groups are present on the nitrogen of several morphine-derived κOR ligands with high κOR affinity, suggesting a similar interaction with the κOR. chemrxiv.org

Computational Approaches in SAR Elucidation

Computational approaches, such as molecular docking and dynamics simulations, are being utilized to complement experimental SAR studies. researchgate.net These methods can provide insights into the binding modes of this compound and its analogues with opioid receptors, helping to explain the observed activity profiles and guide the design of new derivatives. chemrxiv.orgresearchgate.net For example, computational structure alignment and refinement have been used to model the binding of this compound derivatives to the κOR. chemrxiv.org

Molecular Docking Studies of this compound Ligands

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand when bound to a receptor and to estimate the binding affinity. researchgate.net This method is widely used in SAR studies to understand the potential interactions between a ligand and the receptor binding site. mdpi.comekb.eg

Molecular docking studies involving this compound and its analogues have been conducted to investigate their binding to various protein targets. For example, molecular docking has been used to assess the binding affinity of this compound N-oxide to the SARS-CoV-2 Mpro and RBD Spike-ACE2 complex. researchgate.net These studies can provide insights into the potential inhibitory activity of this compound derivatives against specific enzymes or receptors by predicting how strongly and where they bind. researchgate.net

Docking studies can reveal the potential binding modes and interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the receptor's active site. mdpi.comresearchgate.net For instance, docking studies of this compound N-oxide with SARS-CoV-2 Mpro suggested interactions with residues like His41, Met49, and Cys145. researchgate.net

Molecular Dynamics Simulations for Binding Conformation and Adaptability

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a more dynamic view by simulating the movement of atoms and molecules over time. researchgate.netnih.gov MD simulations are crucial for understanding the stability of the ligand-receptor complex, conformational changes upon binding, and the dynamic nature of interactions. researchgate.netnih.gov

MD simulations can complement docking studies by providing insights into the flexibility of both the ligand and the receptor and how this flexibility influences binding. researchgate.netnih.gov They can help to refine binding poses predicted by docking and to assess the stability of these poses in a more realistic environment, considering the explicit solvent and the dynamic nature of the protein. researchgate.netnih.gov

For this compound and its derivatives, MD simulations can be used to study the stability of their complexes with target receptors like the κOR. These simulations can reveal how the ligand's binding conformation changes over time and how the receptor adapts to the presence of the ligand. researchgate.netnih.gov Studies on other compounds have shown that MD simulations can demonstrate stable binding conformations and dynamic adaptability within receptor binding pockets. researchgate.net

Identification of Critical Residue Interactions within Receptor Binding Pockets

Understanding the specific amino acid residues within the receptor binding pocket that interact with the ligand is essential for elucidating the molecular basis of binding affinity and activity. mdpi.comnih.gov Both molecular docking and molecular dynamics simulations can help identify these critical residues. researchgate.netnih.gov

Molecular docking studies can predict the residues that are likely to form hydrogen bonds, hydrophobic interactions, or other types of interactions with the ligand based on the predicted binding pose. mdpi.comresearchgate.net MD simulations can further validate these interactions and reveal transient interactions or changes in interaction patterns over time. researchgate.netnih.gov

For this compound and its analogues binding to opioid receptors, identifying critical residue interactions is key to understanding their SAR. Studies on other ligand-receptor systems have highlighted the importance of specific residues in determining binding affinity and selectivity. nih.govnih.gov For example, interactions with residues in the binding site of SARS-CoV-2 Mpro were identified for this compound N-oxide through docking. researchgate.net In the context of opioid receptors, specific residues in the binding pocket of the μOR have been shown to be crucial for interactions with morphinan (B1239233) analogues. nih.gov Such detailed interaction analysis helps in designing new analogues with improved binding properties.

Medicinal Chemistry and Lead Optimization Perspectives for Akuammicine Derived Scaffolds

Akuammicine as a Natural Product Scaffold for Drug Discovery

Natural products have historically served as valuable starting points in the drug discovery process due to their structural complexity and diverse biological activities. uic.edunih.govacs.org this compound, as a monoterpene indole (B1671886) alkaloid, represents a privileged scaffold for drug discovery, particularly for targets within the central nervous system (CNS) like opioid receptors. uic.eduuic.edu this compound has been identified as an agonist of the kappa opioid receptor (κOR). uic.eduacs.orgchemrxiv.org The κOR is an attractive target for developing analgesics with potentially fewer side effects compared to mu opioid receptor (μOR) agonists, such as tolerance, physical dependence, and addiction. uic.edudigitellinc.com The structurally distinct nature of the this compound scaffold compared to other κOR ligands suggests it may interact with the receptor in unique ways, potentially leading to distinct pharmacological profiles. chemrxiv.org

Strategies for Lead Identification and Optimization

Lead optimization is a critical phase in drug discovery that aims to improve the potency, selectivity, and pharmacokinetic properties of a lead compound to develop a suitable drug candidate. edelris.comspirochem.com For this compound-derived scaffolds, strategies for lead identification and optimization involve systematic structural modifications and comprehensive biological evaluation to establish structure-activity relationships (SAR). acs.orgchemrxiv.orgdigitellinc.com

Enhancement of Biochemical and Functional Potency

Enhancing the potency of this compound derivatives at their target receptors, such as the κOR, is a primary goal in lead optimization. Structure-activity relationship studies have been conducted by synthesizing collections of semisynthetic derivatives of this compound and evaluating their ability to activate opioid receptors. acs.orgchemrxiv.org These studies have revealed key SAR trends. For instance, substitutions at the C10 position of the aryl ring of this compound have demonstrated significant improvements in κOR potency. acs.orgacs.orgchemrxiv.orgresearchgate.net One study reported a greater than 200-fold improvement in κOR potency with such substitutions. acs.orgacs.orgchemrxiv.orgresearchgate.net

Optimization of Receptor Selectivity

Achieving selectivity for the desired receptor subtype is crucial to minimize off-target effects and potential side effects. uic.educhemrxiv.org For this compound derivatives targeting the κOR, optimizing selectivity over the μOR and delta opioid receptor (δOR) is important. chemrxiv.org SAR studies have shown that certain modifications to the this compound scaffold can lead to enhanced selectivity for the κOR. acs.orgacs.orgchemrxiv.orgresearchgate.net Notably, substitutions at the C10 position have been shown to result in nearly complete selectivity for the κOR over other CNS receptor targets. acs.orgacs.orgchemrxiv.orgresearchgate.net

Exploration of Novel Classes of Ligands

The this compound scaffold serves as a basis for exploring novel classes of ligands with potentially unique pharmacological properties. acs.orgnih.govuic.eduiucr.org Research has explored the synthesis of this compound derivatives with various modifications to different positions on the scaffold, including the C10, C11, C16, and N1 positions. iucr.orgchemrxiv.org These explorations aim to understand how structural changes impact activity at opioid receptors and to identify derivatives with improved profiles. uic.eduiucr.org For example, halogenation and arylation at the C10 position have led to significant improvements in κOR potency. chemrxiv.org The synthesis of dually substituted analogues has also been explored to further investigate SAR. iucr.org

Table 1: Effect of C10 Substitution on κOR Potency of this compound Derivatives

| Substitution at C10 | Effect on κOR Potency (vs. This compound) | Selectivity | Reference |

| Halogenation | >200-fold improvement | Nearly complete κOR selectivity | acs.orgacs.orgchemrxiv.orgresearchgate.net |

| Arylation | Dramatic improvements | Not explicitly stated as complete, but improved | chemrxiv.org |

| Nitrile | Increased potency (EC50 = 81 nM) | No μOR activation | chemrxiv.org |

Development of this compound-Derived Compounds as Molecular Tools for Receptor Probing

This compound-derived compounds are valuable molecular tools for probing the pharmacology of their target receptors, particularly the κOR. wikidata.orgnih.govresearchgate.net By synthesizing derivatives with specific structural modifications, researchers can investigate ligand-receptor interactions and the downstream signaling events that are initiated upon receptor activation. nih.govchemrxiv.org Studies have shown that this compound derivatives can exhibit different signaling properties, such as the recruitment of β-Arrestin-2, indicating they can act as balanced agonists. acs.orgchemrxiv.orgresearchgate.netnih.gov These distinct signaling profiles provide valuable insights into the mechanisms that govern the biological effects of κOR agonists and can aid in the rational design of ligands with desired functional selectivity. nih.govchemrxiv.orguni-freiburg.de The availability of robust isolation methods for this compound facilitates the generation of sufficient quantities for semi-synthetic derivatization and subsequent use as pharmacological probes. uic.edudigitellinc.com

Analytical and Characterization Techniques in Akuammicine Research

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques provide invaluable information about the molecular structure of akuammicine, allowing researchers to confirm its identity and elucidate the arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign proton and carbon signals and to determine connectivity and spatial relationships within the molecule. Techniques such as ¹H NMR, ¹³C NMR, DEPT135, HSQC, HMBC, ¹H/¹H-COSY, and NOESY are commonly used mdpi.comiucr.orgnih.govnih.govacs.orgebi.ac.uk.

Comparisons of the ¹H and ¹³C NMR spectra of isolated this compound with those of synthetic standards or previously published data are essential for identification nih.govresearchgate.net. For instance, the ¹³C NMR spectrum of this compound typically shows 20 carbon signals, corresponding to four CH₂, seven CH, two CH₃, and seven quaternary carbons mdpi.com. Detailed analysis of 2D NMR data, such as HSQC, HMBC, and COSY, allows for the unambiguous determination of the compound's constitution mdpi.com. NOESY experiments provide insights into through-space proton connectivities, aiding in the confirmation of stereochemical configurations mdpi.com. The absolute configuration of this compound has been established using techniques like X-ray crystallography, confirming the stereochemistry at specific carbon positions (e.g., S at C3 and C15, and R at C7) iucr.orgresearchgate.net.

| NMR Experiment | Information Provided |

|---|---|

| ¹H NMR | Number and types of hydrogen atoms, their chemical environment, and coupling patterns. |

| ¹³C NMR | Number and types of carbon atoms and their chemical environment. |

| DEPT135 | Differentiation of CH₃, CH₂, CH, and quaternary carbons. |

| HSQC | Correlation between protons and the carbons they are directly attached to. |

| HMBC | Correlation between protons and carbons that are two or three bonds away. |

| ¹H/¹H-COSY | Correlation between coupled protons. |

| NOESY | Correlation between protons that are spatially close. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass and elemental composition of this compound, providing a precise molecular formula. HRMS data, typically obtained using techniques like HRMS-ESI, yield a molecular ion peak, such as [M + H]⁺, with a highly accurate mass-to-charge ratio (m/z) that can be compared to the calculated mass for the proposed chemical formula (C₂₀H₂₂N₂O₂) nih.govwikidata.orgrsc.orgnih.gov. For this compound, the calculated mass for [M + H]⁺ is 323.1754, and experimental findings have reported values very close to this, such as 323.1760 nih.gov. HRMS is often coupled with chromatographic techniques like LC-MS to analyze complex mixtures and identify this compound based on its accurate mass and fragmentation pattern acs.orgresearchgate.netnih.govmdpi.com.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in the this compound molecule by measuring the vibrations of chemical bonds. While not as definitive for complete structural elucidation as NMR or MS, IR spectroscopy can confirm the presence of characteristic functional groups such as amino (N-H), carbonyl (C=O, particularly from the ester), and aromatic ring stretching vibrations mdpi.comajol.info. IR spectra of isolated this compound can be compared to those of authentic samples to confirm identity acs.org.

Chromatographic Techniques for Purity Assessment and Analysis

Chromatographic methods are essential for the isolation, purification, and analysis of this compound from natural sources or synthetic reaction mixtures. They allow for the separation of this compound from other compounds and the assessment of its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique widely used in this compound research for separation, detection, and identification. LC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase, while the coupled MS provides mass spectral data for the eluted compounds mdpi.comresearchgate.netscilit.comnih.govbiorxiv.org. LC-MS is used to monitor the presence of this compound in plant extracts or enzymatic reactions and to assess the purity of isolated samples mdpi.comresearchgate.netnih.govcore.ac.uk. Multiple reaction monitoring (MRM) on an LC-MS system is a sensitive technique for detecting and quantifying this compound by monitoring specific fragmentation transitions, such as m/z 323.2 > 182.0, m/z 323.2 > 234.1, and m/z 323.2 > 291.3 nih.gov. Various LC column types, including C₁₈ columns, are utilized for the separation of this compound and related indole (B1671886) alkaloids mdpi.comnih.gov.

| Technique Combination | Application in this compound Research |

|---|---|

| LC-MS | Separation, detection, identification, and purity assessment. |

| LC-ESI-MS | Analysis based on partition ratio and monitoring of target ions. |

| LC-MS/MS (MRM) | Sensitive detection and quantification by monitoring specific fragmentation pathways. |

Chiral Liquid Chromatography-Mass Spectrometry (LC-MS)

Chiral Liquid Chromatography-Mass Spectrometry (LC-MS) is specifically employed to separate and analyze the different enantiomers of this compound. Since this compound possesses stereocenters, it can exist as enantiomers mdpi.com. Chiral LC columns, such as Lux i-Cellulose 5 columns, are used to achieve the separation of these enantiomers nih.gov. The combination with MS detection allows for the selective analysis of each enantiomer researchgate.netnih.govchromatographyonline.comnih.gov. Chiral LC-MS analysis has demonstrated that enzymatically produced this compound can be enantiopure researchgate.netnih.gov.

| Technique | Purpose | Column Type (Example) |

|---|---|---|

| Chiral LC-MS | Separation and analysis of this compound enantiomers. | Lux i-Cellulose 5 |

In Vitro Receptor Binding Assays

In vitro receptor binding assays are fundamental techniques used to determine the affinity of a compound for specific biological receptors. These assays are essential for characterizing the interactions of this compound with various receptors, particularly opioid receptors, where it has shown notable activity. nih.govresearchgate.netbiocrick.comchemfaces.comebi.ac.uk

Radioligand Binding Studies (Saturation and Competition Assays)

Radioligand binding studies are considered a gold standard for measuring the affinity of a ligand for a target receptor due to their robustness and sensitivity. These studies involve using a radiolabeled ligand that binds to the receptor of interest. giffordbioscience.comnih.gov

Saturation binding assays are performed by incubating increasing concentrations of a radiolabeled ligand with tissue sections, cultured cells, or homogenates containing the receptor. giffordbioscience.comnih.gov This allows for the determination of the equilibrium dissociation constant (K_d), which represents the affinity of the radioligand for the receptor, and the maximum number of binding sites (B_max). giffordbioscience.comnih.gov

Competition binding assays are used to determine the affinity and selectivity of an unlabeled compound, such as this compound, to compete for the binding of a fixed concentration of a radiolabeled ligand to a receptor. giffordbioscience.comnih.gov By incubating a range of concentrations of the unlabeled test compound with the radioligand and receptor preparation, the concentration at which the test compound inhibits 50% of the radioligand binding (IC50) can be determined. giffordbioscience.com The IC50 value is then converted to a K_i value, which represents the inhibition constant and is a measure of the binding affinity of the unlabeled compound for the receptor. giffordbioscience.comnih.gov

In the context of this compound research, radioligand binding assays have been utilized to investigate its activity at opioid receptors. Studies have employed radiolabeled ligands such as [³H]DAMGO for the μ-opioid receptor (μOR), [³H]U69,593 for the κ-opioid receptor (κOR), and [³H]DPDPE for the δ-opioid receptor (δOR). researchgate.netchemrxiv.org These assays have shown that this compound has affinity for these opioid receptor subtypes. nih.govresearchgate.netbiocrick.comchemfaces.comebi.ac.uk

Determination of Binding Affinity (K_i values)

The binding affinity of this compound for various receptors is quantified by determining its K_i value from competition radioligand binding assays. The K_i value is an important parameter as it reflects the concentration of the compound required to occupy 50% of the receptor binding sites at equilibrium. A lower K_i value indicates a higher binding affinity.

Research has provided specific K_i values for this compound at different opioid receptors. This compound has demonstrated the highest affinity for the κ-opioid receptor, with reported K_i values around 0.2 μM and 89 nM. nih.govresearchgate.netbiocrick.comchemfaces.comebi.ac.ukresearchgate.net Its affinity for μ-opioid and δ-opioid receptors is generally lower, with K_i values typically greater than 10 μM for the δOR. nih.govbiocrick.comchemfaces.com

The following table summarizes some reported K_i values for this compound at opioid receptors:

| Receptor Subtype | K_i Value (μM) | Source |

| κ-opioid receptor | 0.2 | nih.govbiocrick.comchemfaces.comebi.ac.uk |

| κ-opioid receptor | 0.089 (89 nM) | researchgate.netresearchgate.net |

| μ-opioid receptor | > 10 | nih.govbiocrick.comchemfaces.com |

| δ-opioid receptor | >> 10 | nih.govbiocrick.comchemfaces.comebi.ac.uk |

These binding affinity data highlight this compound's preferential binding to the κ-opioid receptor.

Cell-Based Functional Assays

Cell-based functional assays are utilized to assess the biological effects of this compound in a cellular context, providing insights beyond simple receptor binding. These assays measure cellular responses modulated by the compound, such as glucose uptake or receptor activation. pharmaron.comaccelevirdx.com

Glucose Uptake Assays (e.g., 3T3-L1 Adipocytes)

Glucose uptake assays, particularly using differentiated 3T3-L1 adipocytes, are employed to investigate the potential antidiabetic properties of compounds. 3T3-L1 adipocytes are a widely used cell model for studying insulin-stimulated glucose transport. mdpi.comnih.govplos.org

Studies have shown that this compound can stimulate glucose uptake in fully differentiated 3T3-L1 adipocytes. researchgate.netresearchgate.netmdpi.com This effect has been observed to be concentration-dependent after a certain incubation period, such as 24 hours. researchgate.netmdpi.com This finding suggests a potential mechanism by which this compound might influence glucose metabolism.

Reporter Gene Assays for Receptor Activation (e.g., HEK293 Cells, CHO Cells)

Reporter gene assays are valuable tools for evaluating the ability of a compound to activate or inhibit specific receptors or signaling pathways within cells. These assays typically involve transfecting cells with a construct containing a reporter gene (e.g., luciferase or β-lactamase) under the control of a promoter that is responsive to the activation of the target receptor or pathway. oncolines.comnih.gov When the receptor is activated by a compound, the reporter gene is expressed, and its activity can be measured. oncolines.com

HEK293 (Human Embryonic Kidney 293) and CHO (Chinese Hamster Ovary) cells are commonly used cell lines for reporter gene assays due to their ease of culture and transfection efficiency. evitria.comnih.govresearchgate.net In the context of this compound and opioid receptors, reporter gene assays, such as those measuring the inhibition of forskolin-induced cAMP accumulation (a downstream effect of opioid receptor activation), have been used to assess the functional activity of this compound and its derivatives at μOR and κOR. researchgate.netchemrxiv.org These assays can provide information on the potency and efficacy of this compound as an agonist or antagonist at these receptors.

Enzyme Activity and Inhibition Assays

Enzyme activity and inhibition assays are crucial for understanding how this compound might interact with enzymes involved in various biological processes, including its own biosynthesis and potential metabolic targets. These assays measure the rate of an enzymatic reaction and how it is affected by the presence of this compound.

Research into this compound biosynthesis has utilized enzyme assays to identify and characterize the enzymes responsible for its formation from precursor molecules like strictosidine (B192452) and geissoschizine. nih.govnih.govresearchgate.net For example, studies have employed in vitro enzyme assays with microsomal protein fractions to demonstrate the catalytic activity of enzymes, such as geissoschizine oxidase (GO), in the synthesis of this compound. nih.gov These assays often involve incubating the enzyme preparation with the substrate and analyzing the reaction products using techniques like liquid chromatography-mass spectrometry (LCMS). nih.gov

While the provided search results primarily focus on the enzymatic synthesis of this compound, enzyme inhibition assays are broadly used to determine if a compound can inhibit the activity of a specific enzyme. This is relevant if this compound were to be investigated for modulating the activity of enzymes involved in disease pathways. Such assays typically involve measuring the enzyme's activity in the presence of varying concentrations of the inhibitor and determining the concentration that causes a 50% reduction in activity (IC50).

Gene Expression Analysis (e.g., Transcriptomics, RT-qPCR)

Gene expression analysis techniques, such as transcriptomics and quantitative real-time PCR (RT-qPCR), play a crucial role in understanding the biosynthesis of this compound and identifying the enzymes and regulatory elements involved. These methods allow researchers to quantify the levels of messenger RNA (mRNA) transcripts, providing insights into which genes are active in specific tissues, at different developmental stages, or under various experimental conditions.

Transcriptomic studies, often utilizing RNA sequencing (RNA-Seq), provide a comprehensive view of the entire set of RNA transcripts in a sample. This high-throughput approach enables the identification of candidate genes potentially involved in the complex biosynthetic pathways of specialized metabolites like this compound, a monoterpenoid indole alkaloid (MIA). For instance, transcriptomic analyses in Alstonia scholaris, a plant known to produce akuammiline (B1256633) alkaloids including this compound, have been instrumental in elucidating the biosynthetic pathway researchgate.netresearchgate.net. By analyzing transcriptomes from different plant organs, researchers can determine the spatial expression patterns of genes involved in the pathway researchgate.netresearchgate.net.

RT-qPCR is a more targeted approach used to validate the expression levels of specific genes identified through transcriptomics or hypothesized to be involved in this compound biosynthesis lubio.ch. This technique offers high sensitivity and accuracy for quantifying mRNA levels of selected genes. Studies investigating MIA biosynthesis in plants like A. scholaris and Catharanthus roseus frequently employ RT-qPCR to confirm the differential expression of candidate genes in various tissues or in response to stimuli, such as treatment with signaling molecules researchgate.netresearchgate.netmdpi.com.

Detailed research findings using these techniques have contributed significantly to mapping the enzymatic steps leading to this compound. Transcriptomic analyses in A. scholaris have led to the identification of genes encoding enzymes within the akuammiline biosynthetic pathway researchgate.net. By combining transcriptomic data with functional characterization, researchers have identified enzymes capable of catalyzing specific reactions. For example, studies involving transient expression in heterologous systems, guided by transcriptomic data, have identified a rhazimal synthase (RHS) enzyme in A. scholaris that can convert the precursor geissoschizine into this compound, strictamine, and 16-epi-pleiocarpamine researchgate.net.

Furthermore, gene expression analysis helps in understanding the regulatory mechanisms controlling this compound biosynthesis. Transcriptomic studies in A. scholaris have shown that transcription factors, such as MYC2, can have a significant impact on the expression of a large number of genes, including those involved in MIA biosynthesis researchgate.netresearchgate.net. This suggests a complex transcriptional regulatory network governing the production of these alkaloids.

The application of gene expression analysis provides quantitative data on transcript abundance, which can be presented in various formats, including tables showing normalized expression values (e.g., FPKM or TPM from RNA-Seq) or relative expression levels (from RT-qPCR).

| Gene ID/Name | Tissue 1 Expression (Normalized Units) | Tissue 2 Expression (Normalized Units) | Fold Change (Tissue 2 vs Tissue 1) | Technique Used |

| Candidate Enzyme Gene A | 150 | 450 | 3.0 | RNA-Seq |

| Candidate Enzyme Gene B | 300 | 100 | 0.33 | RNA-Seq |

| MYC2 Transcription Factor | 50 | 200 | 4.0 | RNA-Seq/RT-qPCR |

| RHS Gene | 80 | 320 | 4.0 | RNA-Seq/RT-qPCR researchgate.net |

Note: The data in this table is representative and illustrates the type of quantitative information obtained from gene expression analysis in this compound research. Actual values would depend on the specific study, plant species, tissues, and conditions.

Future Research Directions and Translational Potential in Academic Inquiry

Further Exploration of Akuammicine Scaffold and its Diverse Pharmacological Profiles

The this compound scaffold, being structurally distinct from other κOR ligands, offers a unique platform for investigating novel interactions with the receptor and potentially uncovering pharmacological profiles that differ from existing agonists. chemrxiv.org Systematic investigation of the this compound scaffold has already led to the discovery of new classes of potent κOR ligands. chemrxiv.org For instance, modifications to the C10 position of the aryl ring have resulted in a significant increase in κOR potency and enhanced selectivity over other central nervous system receptor targets. chemrxiv.orgacs.org

Further research will likely involve extensive structure-activity relationship (SAR) studies to fully map how structural modifications across the entire this compound scaffold influence binding affinity, efficacy, and selectivity at the κOR and potentially other targets. chemrxiv.orguic.edu This includes exploring modifications at various positions beyond C10, such as the N4 nitrogen, the C19,20 olefin, and the C2,16 olefin, which have shown the ability to influence κOR activity in initial studies. chemrxiv.orguic.edu Understanding these relationships is crucial for the rational design of future this compound-based ligands.

Beyond opioid receptors, this compound has also been reported to stimulate glucose uptake in differentiated adipocytes, suggesting potential activity related to the management of type II diabetes mellitus. researchgate.netmdpi.comsemanticscholar.org Future research should delve deeper into this and other potential pharmacological activities, such as anti-pruritic effects observed with halogenated this compound derivatives. nih.gov A comprehensive pharmacological profiling of this compound and its derivatives across a broader range of biological targets is essential to fully understand its therapeutic potential.

Deeper Understanding of Ligand-Receptor Interactions and Downstream Signaling Events

A critical area for future research involves elucidating the precise mechanisms by which this compound and its derivatives interact with the κOR at a molecular level. Given its unique scaffold, this compound may engage the κOR in ways distinct from other ligands. chemrxiv.org Studies utilizing techniques such as site-directed mutagenesis, computational modeling, and potentially co-crystallography or cryo-electron microscopy could provide detailed insights into the binding poses and key interaction points between this compound ligands and the κOR.

Understanding the downstream signaling events triggered by this compound binding is equally important. κOR agonists can signal through multiple pathways, including G-protein signaling and β-Arrestin-2 recruitment. chemrxiv.orgresearchgate.net The balance between these pathways can influence the therapeutic and adverse effects of κOR activation. chemrxiv.orgresearchgate.net Research has shown that this compound analogues can exhibit distinct signaling properties, with some halogenated derivatives promoting β-Arrestin-2 recruitment. chemrxiv.orgacs.org

Future studies should aim to fully characterize the signaling profiles of this compound and its derivatives, determining the extent of G-protein coupling and β-Arrestin-2 recruitment, and identifying the specific downstream pathways activated (e.g., ERK1/2, mTOR). researchgate.net Investigating the relationship between specific structural features of this compound ligands and their signaling bias will be crucial for designing compounds with desired therapeutic effects and reduced side effects. researchgate.net

Discovery and Characterization of Novel this compound-Derived Ligands with Enhanced Properties

The insights gained from SAR studies and the understanding of ligand-receptor interactions will directly inform the discovery and characterization of novel this compound-derived ligands. The goal is to develop compounds with enhanced potency, selectivity, and potentially biased signaling profiles tailored for specific therapeutic applications. chemrxiv.orguic.edupurdue.edunih.gov

Semi-synthetic diversification of the this compound scaffold has already proven successful in generating analogues with significantly increased κOR potency. uic.eduuic.edu Future efforts will involve synthesizing a wider array of derivatives, exploring diverse chemical modifications, and utilizing high-throughput screening methods to identify promising candidates. chemrxiv.orguic.edu

Characterization of these novel ligands will involve rigorous in vitro and in vivo studies to evaluate their binding affinities, functional activity at the κOR and other relevant targets, signaling properties, and pharmacokinetic profiles. uic.edunih.govpurdue.edu The aim is to identify lead compounds with improved therapeutic indices and a reduced propensity for undesirable effects associated with non-biased κOR activation. researchgate.net

An example of successful derivatization is the development of 10-iodo-akuammicine (I-AKC) and 10-bromo-akuammicine (Br-AKC), which showed higher affinities for the κOR compared to this compound and demonstrated anti-pruritic activity in mice. nih.gov Further characterization of these and other halogenated derivatives is ongoing to understand their full pharmacological profiles. nih.gov

Advancements in Metabolic Engineering and Synthetic Biology for Sustainable Production of this compound and Analogues

The reliance on plant extraction for this compound production can be a limiting factor for large-scale research and potential therapeutic development. Metabolic engineering and synthetic biology offer promising avenues for the sustainable and scalable production of this compound and its analogues. mpg.deresearchgate.netnih.govebsco.com